methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate
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Overview
Description
Methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes or acids. For methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate, a multi-step synthesis is required. The process generally includes:
Formation of the benzimidazole core: This is achieved by reacting ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Coupling with 4-cyanoaniline: This step involves the reaction of the intermediate with 4-cyanoaniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
Methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Carbendazim: A benzimidazole derivative used as a fungicide.
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Uniqueness
Methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H27BrN4O2 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate |
InChI |
InChI=1S/C26H27BrN4O2/c1-25-11-4-12-26(2,23(32)33-3)20(25)10-9-17-18(25)13-19(27)22-21(17)30-24(31-22)29-16-7-5-15(14-28)6-8-16/h5-8,13,20H,4,9-12H2,1-3H3,(H2,29,30,31)/t20?,25-,26-/m1/s1 |
InChI Key |
UWTTZBMIXXRTND-TWAOCZIPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@](C1CCC3=C4C(=C(C=C23)Br)N=C(N4)NC5=CC=C(C=C5)C#N)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC3=C4C(=C(C=C23)Br)N=C(N4)NC5=CC=C(C=C5)C#N)(C)C(=O)OC |
Origin of Product |
United States |
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